(2R)-2-amino-3-(quinazolin-4-yl)propanoic acid (2R)-2-amino-3-(quinazolin-4-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13428340
InChI: InChI=1S/C11H11N3O2/c12-8(11(15)16)5-10-7-3-1-2-4-9(7)13-6-14-10/h1-4,6,8H,5,12H2,(H,15,16)/t8-/m1/s1
SMILES: C1=CC=C2C(=C1)C(=NC=N2)CC(C(=O)O)N
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22 g/mol

(2R)-2-amino-3-(quinazolin-4-yl)propanoic acid

CAS No.:

Cat. No.: VC13428340

Molecular Formula: C11H11N3O2

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-amino-3-(quinazolin-4-yl)propanoic acid -

Specification

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
IUPAC Name (2R)-2-amino-3-quinazolin-4-ylpropanoic acid
Standard InChI InChI=1S/C11H11N3O2/c12-8(11(15)16)5-10-7-3-1-2-4-9(7)13-6-14-10/h1-4,6,8H,5,12H2,(H,15,16)/t8-/m1/s1
Standard InChI Key BMPJQRDVKYHXNB-MRVPVSSYSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=NC=N2)C[C@H](C(=O)O)N
SMILES C1=CC=C2C(=C1)C(=NC=N2)CC(C(=O)O)N
Canonical SMILES C1=CC=C2C(=C1)C(=NC=N2)CC(C(=O)O)N

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure comprises three key regions:

  • A quinazolin-4-yl group, a bicyclic aromatic system with two nitrogen atoms at positions 1 and 3.

  • A propanoic acid backbone with an amino group at the C2 position.

  • An R-configuration at the chiral center (C2), which dictates its three-dimensional orientation and biological activity .

The quinazoline ring contributes to π-π stacking interactions and hydrogen bonding, while the amino acid moiety enables solubility in polar solvents and participation in peptide-like reactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC12H12N2O2\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}_{2}
Molecular Weight216.24 g/mol
CAS Registry Number790146-70-2
Chiral CenterC2 (R-configuration)

Synthetic Methodologies

Condensation Reactions

The synthesis of (2R)-2-amino-3-(quinazolin-4-yl)propanoic acid derivatives often begins with (Z)-2-amino-N′-arylbenzimidamides as precursors. For example, reactions with anhydrides like diphenic or phthalic anhydride in dry ethanol under reflux yield quinazoline-carboxylic acid derivatives .

Representative Reaction Pathway:

  • Nucleophilic attack of the amino group on the anhydride carbonyl.

  • Formation of an intermediate imide, followed by intramolecular cyclization.

  • Elimination of water to yield the quinazoline core .

Table 2: Synthetic Conditions for Analogous Compounds

AnhydrideSolventTemperatureYield (%)
Diphenic anhydrideDry EtOHReflux79–87
Phthalic anhydrideDry EtOHReflux79–87

Stereochemical Control

The R-configuration is preserved using chiral auxiliaries or enantioselective catalysis. For instance, Boc-protected intermediates (e.g., 2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid) are synthesized under mild basic conditions (e.g., DMAP in THF), followed by acidic deprotection to yield the target compound.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited solubility in water due to the hydrophobic quinazoline ring. Stability studies indicate degradation under strong acidic or basic conditions, necessitating storage at neutral pH .

Spectroscopic Characterization

  • IR Spectroscopy: Bands at 3302 cm1^{-1} (N–H stretch) and 1702 cm1^{-1} (C=O stretch) confirm the presence of amino and carboxylic acid groups .

  • 1^1H NMR: Distinct signals for aromatic protons (δ 7.33–7.45 ppm) and the chiral center’s methine group (δ 4.12 ppm) .

CompoundTargetIC50_{50}/MICSource
4-Chlorophenyl-quinazolineDHFR2.4 µM
3-Amino-propanoic derivativeS. aureus12 µg/mL

Applications in Drug Discovery

Kinase Inhibitors

The quinazoline scaffold mimics ATP-binding motifs in kinases, making it a candidate for tyrosine kinase inhibitors (e.g., EGFR inhibitors) .

Radiopharmaceuticals

Boc-protected derivatives serve as precursors for 18^{18}F-labeled probes in positron emission tomography (PET).

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